tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate
Overview
Description
The compound is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis.
Molecular Structure Analysis
The molecular structure seems to involve a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group for amines in peptide synthesis .Physical and Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the sources I found.Scientific Research Applications
Synthesis and Application in Biologically Active Compounds
- Synthesis Methods : This compound is a crucial intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). Researchers have developed a rapid synthesis method for a related compound, improving the overall yield to 81% through optimized steps of acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Chemical Properties and Reactions
- Regioselective Deprotection and Acylation : The compound's derivatives show potential in regioselective deprotection and acylation. For example, a derivative with five independently removable amino-protecting groups has been synthesized, showcasing the compound's versatility in chemical reactions (Pak & Hesse, 1998).
- Interactions in Crystal Structures : In crystal structures, derivatives of this compound form bifurcated hydrogen and halogen bonds, indicating its utility in studying molecular interactions (Baillargeon et al., 2017).
- Transformation of Amino Protecting Groups : The compound is useful in chemoselective transformations of amino protecting groups. For instance, its silyl carbamate derivative reacts with electrophiles to yield N-ester type compounds, showcasing its reactivity and application in organic chemistry (Sakaitani & Ohfune, 1990).
Application in Synthesis of Natural Products and Pharmaceuticals
- Synthesis of Natural Product Derivatives : The compound serves as a key intermediate in synthesizing derivatives of biologically significant molecules, such as Biotin, which plays a vital role in metabolic cycles. Its synthesis from L-cystine, involving steps like acetonization and Boc protection, highlights its importance in pharmaceutical research (Qin et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methoxy(methyl)amino]-6-oxohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O6/c1-28(2,3)37-26(33)29-17-11-10-16-24(25(32)31(4)35-5)30-27(34)36-18-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h6-9,12-15,23-24H,10-11,16-18H2,1-5H3,(H,29,33)(H,30,34)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNBCRCLRNUISP-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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